molecular formula C6H14ClN3O2 B101366 Ethyl 2-(1-methylguanidino)acetate hydrochloride CAS No. 15366-32-2

Ethyl 2-(1-methylguanidino)acetate hydrochloride

Cat. No.: B101366
CAS No.: 15366-32-2
M. Wt: 195.65 g/mol
InChI Key: SZZVKHCNEZPXOL-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methylguanidino)acetate hydrochloride, also known as ethyl methylguanidine hydrochloride (EMG-HCl), is a synthetic compound that has been used in scientific research for its potential applications in the fields of biochemistry and physiology. This compound is a member of the guanidine family of compounds, which are known for their ability to form strong hydrogen bonds and interact with a variety of other compounds. EMG-HCl has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Structure Elucidation

Ethyl 2-(1-methylguanidino)acetate hydrochloride is involved in various chemical synthesis processes, including the formation of pyrimidinones and pyrazoles through condensation reactions. For instance, the condensation of aminoguanidine hydrochloride and ethyl acetoacetate leads to the formation of 2,3-diamino-6-methylpyrimidin-4(3H)-one and 5-hydroxy-1-carboxamidino-3-methylpyrazole, depending on the type of base used. These reactions highlight the compound's role in heterocyclic chemistry and its potential for generating novel organic structures with specific properties (Erkin & Krutikov, 2009).

Corrosion Inhibition

This compound derivatives also show potential as corrosion inhibitors. A study on the corrosion inhibition behavior of ethyl (2-methylbenzimidazolyl) acetate (EMBA) on mild steel in hydrochloric acid demonstrated that molecules like EMBA can act as effective inhibitors. The study suggested that these inhibitors function by adsorbing onto the metal surface, highlighting the compound's application in protecting metals from corrosion (Joseph & Mohan, 2015).

Catalysis and Green Chemistry

In the field of green chemistry, this compound-related structures are utilized in catalysis to promote environmentally friendly reactions. For example, ionic liquids containing ethyl 3-methylimidazolium acetate have been explored for their catalytic efficiency in synthesizing trisubstituted imidazoles under ultrasonic irradiation. This method offers advantages such as avoiding harmful catalysts, reacting at room temperature, and achieving high yields, demonstrating the compound's relevance in sustainable chemical processes (Zang et al., 2010).

Safety and Hazards

Ethyl 2-(1-methylguanidino)acetate hydrochloride is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and in case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Properties

IUPAC Name

ethyl 2-[carbamimidoyl(methyl)amino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2.ClH/c1-3-11-5(10)4-9(2)6(7)8;/h3-4H2,1-2H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZVKHCNEZPXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648756
Record name Ethyl N-carbamimidoyl-N-methylglycinate--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID70648756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15366-32-2
Record name Glycine, N-(aminoiminomethyl)-N-methyl-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15366-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-carbamimidoyl-N-methylglycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycine, N-(aminoiminomethyl)-N-methyl-, ethyl ester, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.609
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: How does Creatine Ethyl Ester Hydrochloride compare to Creatine in terms of stability and permeability?

A: Creatine Ethyl Ester Hydrochloride (CEE) demonstrates superior stability in acidic environments compared to Creatine. [] This improved stability is crucial for oral absorption as CEE degrades rapidly at higher pH levels, such as those found in the intestines. [] Additionally, research indicates that CEE exhibits significantly enhanced permeability across Caco-2 cell monolayers (a model for intestinal absorption) and porcine skin compared to both Creatine and Creatinine. [] This suggests CEE holds promise for improved oral bioavailability compared to Creatine.

Q2: What analytical techniques have been employed to study Creatine Ethyl Ester Hydrochloride?

A: Researchers utilized a combination of High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (NMR) to investigate the pH-dependent stability of CEE in aqueous solutions. [] HPLC facilitated the separation and quantification of CEE, Creatine, and Creatinine in various conditions. [] Meanwhile, NMR provided structural information, confirming the chemical changes occurring during CEE degradation under different pH conditions. []

Q3: What is the optimal synthetic route for Creatine Ethyl Ester Hydrochloride production, and what factors impact its yield?

A: A recent study [] investigated the synthesis of CEE using hydrochloric acid (HCl) as a catalyst. This research identified several key factors influencing the yield: the molar ratio of Creatine to HCl, reaction temperature, reaction time, and the ratio of Creatine to ethanol. [] Through systematic optimization, the study identified the optimal conditions for maximizing CEE yield (85.6%): a Creatine to HCl molar ratio of 1:0.7, a reaction temperature of 35°C, a reaction duration of 6 hours, and a Creatine to ethanol ratio of 6:50 (g/mL). []

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